左氧氟沙星四氟杂质 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Photocatalysis

Levofloxacin Tetrafluoro Impurity 2 has been used in studies related to photocatalysis . In one study, tridoped B-Ce-Ag TiO2 photocatalysts were synthesized and evaluated for the disinfection of water using Enterococcus faecalis under UV-A irradiation and degradation of levofloxacin antibiotic under solar light . This application is significant as it contributes to the development of more efficient and visible light active photocatalysts.

Antibiotic Degradation

The compound has been used in research focused on antibiotic degradation . In a particular study, the tridoped photocatalysts were found to be very effective in the inactivation of Enterococcus faecalis, thus solving the problem of antimicrobial resistance in waters containing antibiotic residues .

Biomedical Analysis

Levofloxacin Tetrafluoro Impurity 2 has been used in biomedical analysis . A simple, specific and fast HPLC method with fluorescence detection for assay of levofloxacin level in human plasma was developed . This method can be applied to biomedical analysis due to its short time of analysis .

Drug Analysis

The compound has been used in drug analysis . The developed HPLC method can be used for the determination of levofloxacin level in human plasma . This is particularly useful in monitoring drug exposure as the activity of levofloxacin strongly depends on its concentration .

Quality Control in Pharmaceutical Manufacturing

Levofloxacin Tetrafluoro Impurity 2 can be used in quality control during the manufacturing of pharmaceuticals . A method was developed for six known impurities and Levofloxacin in tablets dosage form . This helps ensure the safety and efficacy of the final product.

Environmental Science

The compound has applications in environmental science . It has been used in studies related to the disinfection of water resources by pathogens and allied diseases . This is a significant concern worldwide and the compound’s use in this field contributes to the protection of ecosystem safety and human health .

作用机制

Target of Action

Levofloxacin, the parent compound of Levofloxacin Tetrafluoro Impurity 2, is a fluoroquinolone antibiotic that primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . The primary target depends on the type of bacteria .

Mode of Action

Levofloxacin exerts its antimicrobial activity by inhibiting these two key bacterial enzymes, thereby preventing DNA replication and ultimately leading to bacterial cell death . It is bactericidal and has a broad-spectrum activity against both Gram-positive and Gram-negative organisms .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process, leading to rapid cell death . This affects the bacterial growth and proliferation pathways, resulting in the effective treatment of bacterial infections .

Pharmacokinetics

Levofloxacin’s pharmacokinetics are described by a linear two-compartment open model with first-order elimination . The estimated glomerular filtration rate (eGFR) significantly affects levofloxacin clearance . The population estimate for clearance was 1.12 L/h, while the volume of distribution in the central and peripheral compartments were 27.6 L and 28.2 L, respectively .

Result of Action

The inhibition of bacterial DNA replication by Levofloxacin leads to bacterial cell death, effectively treating the infection . It has been shown to be active against a wide range of bacteria, including Enterobacteriaceae, Haemophilus influenzae, and Moraxella catarrhalis .

Action Environment

The efficacy of Levofloxacin can be influenced by various environmental factors. For instance, its degradation in aqueous environments can be achieved by adsorption . Moreover, enzymatic oxidation can also affect Levofloxacin’s action .

安全和危害

未来方向

属性

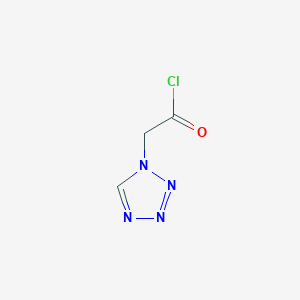

| { "Design of the Synthesis Pathway": "The synthesis pathway of Levofloxacin Tetrafluoro Impurity 2 involves the reaction of Levofloxacin with a tetrafluoro compound.", "Starting Materials": ["Levofloxacin", "Tetrafluoro compound"], "Reaction": [ "Step 1: Dissolve Levofloxacin in a suitable solvent.", "Step 2: Add the tetrafluoro compound to the solution.", "Step 3: Heat the solution to a suitable temperature and stir for a specific time.", "Step 4: Cool the solution and filter the solid product.", "Step 5: Wash the product with a suitable solvent and dry it under vacuum." ] } | |

CAS 编号 |

103995-33-1 |

分子式 |

C14H12F4O4 |

分子量 |

320.24 |

外观 |

White Solid to Pale Yellow Solid |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

3-(2,3,4,5-tetrafluorophenyl)-3-oxo-2-(ethoxymethylene)-propanoic acid ethyl ester; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。